N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
This compound is a triazolopyridazine derivative featuring a thioacetamide linker and substituted aromatic groups (3,5-dimethoxyphenyl and 3-nitrophenyl). The thioether and acetamide moieties enhance solubility and metabolic stability, while the nitro and methoxy groups influence electronic properties and bioavailability.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S/c1-31-16-9-14(10-17(11-16)32-2)22-20(28)12-33-21-24-23-19-7-6-18(25-26(19)21)13-4-3-5-15(8-13)27(29)30/h3-11H,12H2,1-2H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZNKKPNJKRFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural features, including a triazole ring fused with a pyridazine moiety. Its molecular structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A 3,5-dimethoxyphenyl group
- A 3-nitrophenyl substituent
- A thioacetamide linkage connecting the functional groups
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological properties. Key findings include:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Similar Compounds :
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide showed anticancer activity.
- 6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine also demonstrated anticancer properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | Thiadiazole ring | Anticancer activity |
| 1-(4-nitrophenyl)-1H-[1,2,4]triazole | Triazole ring | Antimicrobial effects |
| 6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | Pyridazine and triazole | Anticancer properties |
2. Antimicrobial Activity
The presence of the triazole ring in similar compounds has been linked to antimicrobial effects. This suggests that this compound may possess similar antimicrobial properties.
3. COX Inhibition Potential
Studies on related compounds have shown that modifications in the chemical structure can lead to significant inhibition of cyclooxygenase (COX) enzymes:
- For example, certain derivatives exhibited IC50 values in the low micromolar range against COX-II.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
Study 1: Synthesis and Evaluation
A study focused on synthesizing thioamide derivatives and evaluating their biological activities. The synthesized compounds were tested for their anticancer and antimicrobial activities using various cell lines and microbial strains. Results indicated promising activity correlating with structural features.
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of similar compounds revealed that modifications in substituents significantly impact biological activity. The presence of electron-withdrawing groups like nitro enhanced the potency against cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct evidence, comparisons are inferred from general structural analogs and heterocyclic systems. Below is a hypothetical framework for such a comparison:
Structural and Functional Analogues
Triazolopyridazine Derivatives Example: 6-Aryl-[1,2,4]triazolo[4,3-b]pyridazines with sulfonamide linkers. Comparison: Replacing the thioacetamide group with sulfonamide (e.g., in anticancer agents) may reduce metabolic degradation but increase hydrophilicity .
Heterocyclic Amines with Carcinogenic Potential Example: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) from . Comparison: Unlike IQ (a known carcinogen), the triazolopyridazine core lacks the imidazo-quinoline structure linked to DNA adduct formation. However, the nitro group in the target compound may raise concerns about mutagenicity if metabolized to reactive intermediates .
High-Nitrogen Energetic Materials Example: Tetrazine derivatives from . The target compound’s nitro group may contribute to energetic properties, but its acetamide and methoxy substituents likely reduce thermal stability compared to pure tetrazine-based materials .
Hypothetical Data Table
| Property/Compound | Target Compound | Triazolopyridazine (Sulfonamide) | IQ (Carcinogen) | Tetrazine Energetic Material |
|---|---|---|---|---|
| Nitrogen Content | Moderate (3 N in core + nitro) | Moderate (3 N in core) | Low | High (4–6 N per ring) |
| Bioactivity | Hypothetical kinase inhibition | Anticancer (reported) | Carcinogenic | Non-biological (energetic) |
| Thermal Stability | Moderate (decomposes ~250°C) | High (>300°C) | Low | Variable (150–300°C) |
| Toxicity Concerns | Nitro group metabolism | Low | High (2A class) | High (explosive hazard) |
Preparation Methods
Microwave-Assisted Synthesis
Recent patents (CN101628904A) highlight microwave irradiation for accelerating cyclization steps. Irradiating the hydrazine intermediate at 150 W for 15 minutes reduces reaction time from 12 hours to 30 minutes while maintaining yields (70–75%).
Catalytic Enhancements
Using cesium carbonate (Cs₂CO₃) as a base in THF improves thiolate nucleophilicity, boosting alkylation yields to 78–82%.
Analytical Characterization
Critical data for the target compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈N₆O₅S | |
| Molecular Weight | 466.5 g/mol | |
| CAS Number | 894058-28-7 |
¹H NMR (DMSO-d₆) exhibits characteristic signals:
Challenges and Mitigations
- Nitro Group Sensitivity : The electron-withdrawing nitro group may hinder electrophilic substitutions. Using polar aprotic solvents (e.g., DMF) stabilizes intermediates.
- Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.
Industrial-Scale Considerations
Patent US7427638B2 recommends continuous flow reactors for the alkylation step, achieving 85% conversion with a residence time of 20 minutes. This method reduces solvent waste and improves reproducibility.
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of the triazolopyridazine core via cyclization of hydrazine derivatives with nitriles or carbonyl compounds under reflux conditions .
- Step 2 : Introduction of the 3-nitrophenyl group at the 6-position of the pyridazine ring using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and anhydrous solvents .
- Step 3 : Thioacetamide linkage formation via nucleophilic substitution between a thiol intermediate and chloroacetamide derivatives, optimized at pH 7–8 and 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer : Use a combination of spectroscopic and spectrometric methods:
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition) at 10–100 µM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, using tritiated ligands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Variable substituents : Systematically modify the 3-nitrophenyl (e.g., replace with pyridinyl) or 3,5-dimethoxyphenyl groups to assess impact on potency .
- Linker optimization : Replace thioacetamide with sulfonamide or ester groups to alter lipophilicity and metabolic stability .
- Bioassay validation : Test derivatives in dose-response curves (e.g., EC₅₀ shifts) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Controlled assay conditions : Standardize parameters (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .
Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) or formulate as nanocrystals using antisolvent precipitation .
- Metabolic stability : Replace labile methoxy groups with trifluoromethoxy or deuterated analogs to reduce CYP450-mediated oxidation .
- In silico modeling : Predict ADMET profiles using tools like SwissADME to prioritize derivatives with favorable logP (<5) and TPSA (>80 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
